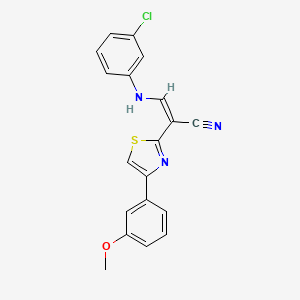

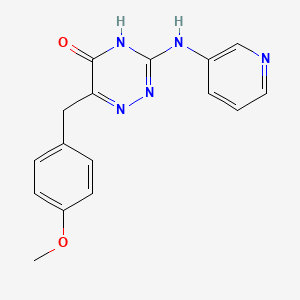

![molecular formula C11H15N5 B2553557 4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline CAS No. 2567503-40-4](/img/structure/B2553557.png)

4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline is a derivative of tetrazole, a class of compounds known for their energetic properties and potential applications in various fields, including medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the general class of tetrazole derivatives is well-represented, indicating the interest in these compounds for their biological and chemical properties.

Synthesis Analysis

The synthesis of tetrazole derivatives is a topic of interest due to their potential applications. Paper describes a new approach to the synthesis of a tetrazole-containing compound, which could be relevant to the synthesis of this compound. The method reported could be adapted for the synthesis of various tetrazole derivatives, potentially including the compound . This approach may involve the use of disubstituted five-membered heterocycles and could be extended to the synthesis of electroconductive and high energetic polymers.

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is crucial for their biological activity and chemical reactivity. Paper utilizes Density Functional Theory (DFT) calculations to investigate the molecular and electronic structures of sulfonamide derivatives of tetrazoles. Although the specific compound of interest is not analyzed, the methods described could be applied to this compound to predict its structure and properties. DFT calculations can assist in spectral assignments and provide valuable structural and spectroscopic information.

Chemical Reactions Analysis

The reactivity of tetrazole derivatives is influenced by their molecular structure. While the papers provided do not directly address the chemical reactions of this compound, they do offer insights into the reactivity of related compounds. For instance, the synthesis methods described in paper could be indicative of the types of chemical reactions that the compound might undergo, such as condensation reactions or interactions with other heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives are determined by their molecular structure and substituents. Paper discusses the spectroscopic properties of tetrazole sulfonamides, which could be similar to those of this compound. The paper also mentions biological evaluations, suggesting that these compounds have notable antibacterial activity. The physical properties such as solubility, melting point, and stability could be inferred based on the structural similarities with the compounds studied in the papers.

Scientific Research Applications

Development of Electrochromic Materials

Research has explored the development of new electrochromic materials using polymers containing similar aniline derivatives. These materials have potential applications in smart windows, displays, and low-energy consumption devices. The polymers exhibit good solubility in common organic solvents, facilitating their application in various electrochromic devices (Beaupré, Dumas, & Leclerc, 2006).

Catalysis and Synthesis

An efficient method for synthesizing furan derivatives using aniline derivatives as catalysts has been developed. This process highlights the utility of aniline compounds in facilitating organic reactions, potentially applicable to the synthesis of complex organic molecules (Doostmohammadi, Maghsoodlou, Hazeri, & Habibi‐Khorassani, 2013).

Electrocatalytic Properties

The electrocatalytic properties of polyaniline synthesized in ionic liquids, including derivatives of aniline, have been studied. This research underscores the significance of aniline-based polymers in electrochemistry and their potential in energy storage and conversion applications (Ximin, Du, Zhang, Zhao, & Lu, 2005).

Photophysical and Electroluminescence Studies

Studies on tetradentate bis-cyclometalated platinum complexes with aniline derivatives have shown promising results in photophysics and electroluminescence. These complexes could be used in organic light-emitting diode (OLED) devices, offering advancements in display technologies (Vezzu, Deaton, Jones, Bartolotti, Harris, Marchetti, Kondakova, Pike, & Huo, 2010).

Fluorescence Spectroscopy

The fluorescence properties of aniline and its derivatives have been analyzed in various solvent mixtures. This research contributes to the understanding of the photophysical behavior of anilines, which can be applied in sensing, imaging, and diagnostic applications (Suppan & Guerry-Butty, 1985).

Mechanism of Action

Target of Action

It’s known that many tetrazole derivatives interact with various enzymes and receptors in the body .

Mode of Action

It’s known that the compound forms hydrogen bonds with amino acids in the active pockets of its targets . This interaction could lead to changes in the conformation of the target proteins, potentially altering their function .

Biochemical Pathways

The compound’s interaction with its targets could potentially affect various cellular processes .

Result of Action

Some tetrazole derivatives have been found to exhibit significant inhibitory activity, suggesting that they may have potential therapeutic applications .

Safety and Hazards

Future Directions

Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . They are promising drugs in pharmaceutical chemistry and are commonly known as better pharmacological agents and novel medications . Therefore, the future directions of “4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline” could be in the field of medicinal and pharmaceutical applications.

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline interacts with various enzymes and proteins. For instance, it has been found to interact with the P38 MAP kinase protein . The nature of these interactions involves non-covalent binding, which can result in a variety of biological properties .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to have antibacterial, anticancer, and anti-TB activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit the binding of AT1 receptors to angiotensin II in rat liver membranes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

properties

IUPAC Name |

4-[1-(2H-tetrazol-5-yl)butan-2-yl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5/c1-2-8(7-11-13-15-16-14-11)9-3-5-10(12)6-4-9/h3-6,8H,2,7,12H2,1H3,(H,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDAHKNJGMKZTLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=NNN=N1)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

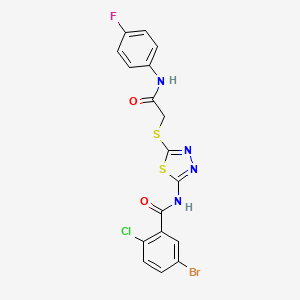

![2-Chloro-N-[3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)phenyl]acetamide](/img/structure/B2553474.png)

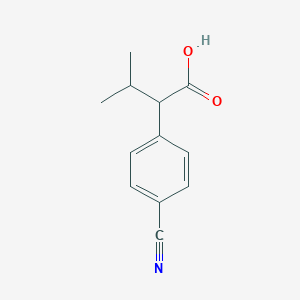

![(5E)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2553477.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2553480.png)

![1-[1-(4-Bromophenyl)ethyl]piperazine](/img/structure/B2553482.png)

![6-(Methylsulfanylmethyl)-1-oxaspiro[2.5]octane](/img/structure/B2553483.png)

![2-[6-(Trifluoromethyl)pyridin-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2553487.png)

![2-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1-hydrazinecarbothioamide](/img/structure/B2553497.png)